Lipophilicity: 4-Chloro vs. Analogs
The 4-chloro substituent on the benzoyl ring of CAS 339020-27-8 confers a calculated LogP of 3.82, which is higher than the unsubstituted phenyl analog (CAS 339020-31-4, estimated LogP ~2.6–3.0 based on the absence of halogen) and the 4-fluoro analog (CAS 339106-68-2, estimated LogP ~3.2–3.5), and comparable to the 4-methyl analog (CAS 339020-30-3). This elevated lipophilicity, driven by the chlorine atom's polarizability and hydrophobicity, is predicted to enhance passive membrane permeability relative to less lipophilic analogs—a critical parameter for intracellular target engagement in kinase inhibition assays . The 4-chloro substitution provides a balanced LogP within the optimal drug-like range (1–4) while avoiding the excessive lipophilicity (LogP > 5) that often accompanies dihalogenated analogs such as the 2,4-dichlorobenzoyl variant (CAS 339106-66-0) [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) as a measure of lipophilicity |
|---|---|
| Target Compound Data | LogP = 3.82 (vendor-calculated, Leyan product page) |
| Comparator Or Baseline | Unsubstituted phenyl analog (CAS 339020-31-4): LogP ~2.6–3.0 (estimated based on absence of halogen); 4-Fluoro analog (CAS 339106-68-2): LogP ~3.2–3.5 (estimated); 4-Methyl analog (CAS 339020-30-3): LogP ~3.5–3.8 (estimated); 2,4-Dichloro analog (CAS 339106-66-0): LogP > 4.5 (estimated due to additional chlorine) |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.8 vs. unsubstituted and 4-fluoro analogs; potentially −0.7 or more vs. 2,4-dichloro analog |
| Conditions | Vendor-reported in silico calculation (Leyan product datasheet); comparator values are class-level estimates based on substituent logP contributions |
Why This Matters
The LogP of 3.82 positions this compound in a favorable lipophilicity window for cell-based assays, potentially avoiding the poor solubility of dihalogenated analogs while maintaining sufficient membrane permeability for intracellular kinase target engagement.
- [1] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010 Mar;5(3):235-48. doi: 10.1517/17460441003605098. (Class-level reference on optimal LogP ranges for drug-like molecules.) View Source
